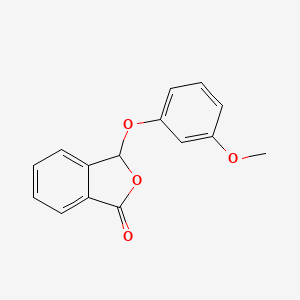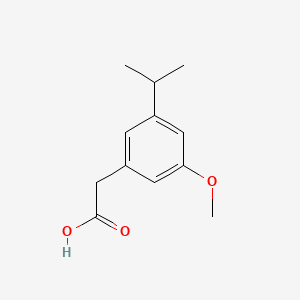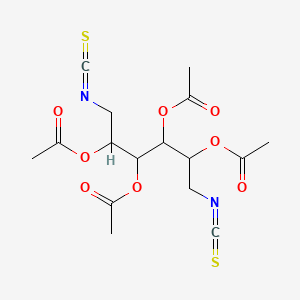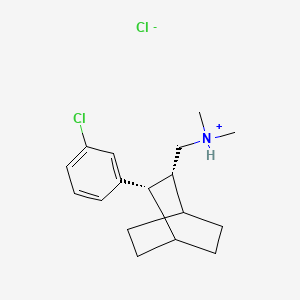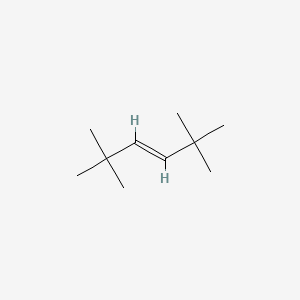
(E)-2,2,5,5-Tetramethylhex-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,2,5,5-Tetramethylhex-3-ene is an organic compound characterized by its unique structure, which includes a double bond and four methyl groups attached to the hexene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,2,5,5-Tetramethylhex-3-ene typically involves the use of alkenes and alkylation reactions. One common method is the alkylation of 2,2,5,5-tetramethylhexane using a strong base and an appropriate alkyl halide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Non-polar solvents like hexane or toluene.
Catalyst: Strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: (E)-2,2,5,5-Tetramethylhex-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond to form saturated hydrocarbons.
Substitution: Halogenation reactions using halogens like chlorine or bromine can substitute hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Chlorine gas in the presence of UV light or bromine in an inert solvent.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
(E)-2,2,5,5-Tetramethylhex-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-2,2,5,5-Tetramethylhex-3-ene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their catalytic activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparación Con Compuestos Similares
(Z)-2,2,5,5-Tetramethylhex-3-ene: The cis isomer of the compound with different spatial arrangement of the methyl groups.
2,2,5,5-Tetramethylhexane: The saturated analog without the double bond.
2,2,5,5-Tetramethylhex-2-ene: A positional isomer with the double bond at a different location.
Uniqueness: (E)-2,2,5,5-Tetramethylhex-3-ene is unique due to its specific geometric configuration (E) and the presence of four methyl groups, which confer distinct chemical and physical properties compared to its isomers and analogs.
Propiedades
Número CAS |
22808-06-6 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
(E)-2,2,5,5-tetramethylhex-3-ene |
InChI |
InChI=1S/C10H20/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |
Clave InChI |
UYWLQEPMPVDASH-BQYQJAHWSA-N |
SMILES isomérico |
CC(C)(C)/C=C/C(C)(C)C |
SMILES canónico |
CC(C)(C)C=CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


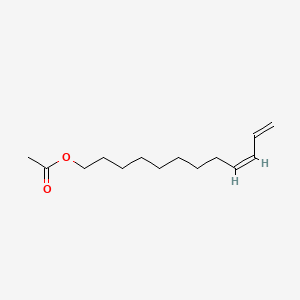
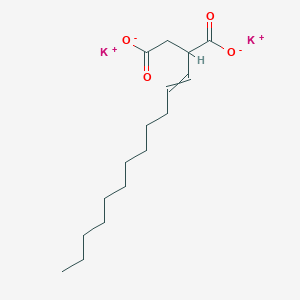
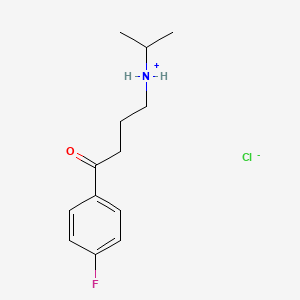
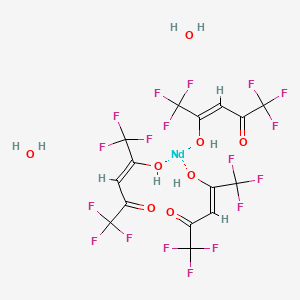
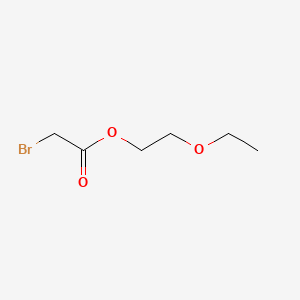
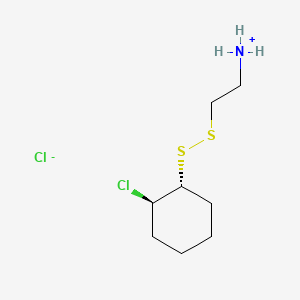

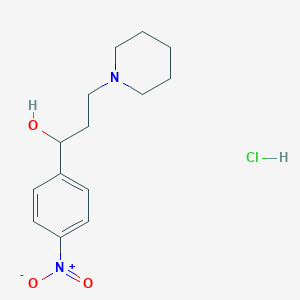
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
![7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B13760988.png)
